molecular formula C20H24FN3O2S B608041 伊比格鲁司特 CAS No. 1401090-53-6

伊比格鲁司特

货号: B608041
CAS 编号: 1401090-53-6
分子量: 389.5 g/mol
InChI 键: YFHRCLAKZBDRHN-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维格鲁司他是一种脑穿透性葡萄糖神经酰胺合成酶的变构抑制剂。该酶催化多种糖脂合成中的早期步骤。 维格鲁司他正在被开发用于溶酶体贮积病,包括戈谢病、法布里病和由GBA1基因突变引起的帕金森病 .

作用机制

维格鲁司他通过抑制酶葡萄糖神经酰胺合成酶发挥作用。该酶负责将神经酰胺转化为葡萄糖神经酰胺。通过抑制该酶,维格鲁司他减少了葡萄糖神经酰胺的合成,从而阻止其在溶酶体中积累。 葡萄糖神经酰胺水平的降低有助于缓解溶酶体贮积病的症状 .

生化分析

Biochemical Properties

Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, Ibiglustat prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of Ibiglustat.

Cellular Effects

Ibiglustat has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, Ibiglustat reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .

Molecular Mechanism

The molecular mechanism of Ibiglustat involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, Ibiglustat prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .

Dosage Effects in Animal Models

It is known that Ibiglustat has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .

Metabolic Pathways

Ibiglustat operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .

Transport and Distribution

It is known that Ibiglustat is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .

准备方法

维格鲁司他的制备涉及葡萄糖神经酰胺合成酶抑制剂的合成。维格鲁司他的合成路线和反应条件在公开文献中没有详细说明。 据悉,维格鲁司他是一种口服给药的化合物,表明其合成必须确保口服后的稳定性和生物利用度 .

化学反应分析

生物活性

Ibiglustat, also known as Venglustat or GZ/SAR402671, is a small-molecule inhibitor of glucosylceramide synthase (GCS) that has garnered attention for its potential therapeutic applications in lysosomal storage disorders such as Gaucher disease (GD) and Parkinson's disease (PD). This article explores the biological activity of Ibiglustat, focusing on its mechanisms of action, clinical findings, and implications for treatment.

Ibiglustat functions by inhibiting the synthesis of glucosylceramide (GluCer), a substrate implicated in the pathogenesis of various neurodegenerative diseases. By reducing GluCer levels, Ibiglustat aims to mitigate the accumulation of glucosylsphingosine (GluSph), which is believed to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to neurodegeneration through lysosomal dysfunction and impaired autophagy.

Key Mechanisms:

  • Inhibition of GluCer Synthesis : Ibiglustat effectively reduces GluCer and GluSph levels in neuronal cells, which are critical in the pathology of GD and PD .
  • Restoration of Autophagy : In studies involving GBA1 mutant dopaminergic neurons, treatment with Ibiglustat prevented mTOR hyperactivation and restored autophagic flux, suggesting a protective role against neurodegeneration .

Clinical Research Findings

Ibiglustat has been evaluated in several clinical studies, particularly focusing on its efficacy in patients with GD and those with genetic mutations associated with PD.

Case Studies:

  • Phase II Clinical Trial in Gaucher Disease :
    • A study demonstrated that Ibiglustat, when used alongside imiglucerase, significantly reduced plasma and cerebrospinal fluid levels of GluCer and GluSph. Improvements were noted in ataxia and neurocognitive deficits among participants .
  • Genetic Parkinson's Disease Population :
    • A large Phase II trial targeting patients with GBA mutations began to assess the efficacy of Ibiglustat in slowing disease progression. Preliminary results indicated that Ibiglustat could stabilize α-synuclein oligomers, potentially addressing one of the key toxic pathways in PD .

Research Data

The following table summarizes key findings from recent studies regarding the biological activity of Ibiglustat:

StudyConditionTreatmentKey Findings
Gaucher DiseaseIbiglustat + ImigluceraseReduced GluCer/GluSph levels; improved ataxia and neurocognitive function.
Parkinson's DiseaseIbiglustatPrevented mTOR hyperactivation; reduced phosphorylated α-synuclein levels.
Genetic PD PopulationIbiglustatTargeted treatment showed promise in stabilizing neurodegenerative pathways.

属性

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。